molecular formula C12H16BrNO3S B188747 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide CAS No. 58722-36-4

4-(bromoacetyl)-N,N-diethylbenzenesulfonamide

Cat. No.: B188747
CAS No.: 58722-36-4
M. Wt: 334.23 g/mol
InChI Key: XSACATWDWOSQKU-UHFFFAOYSA-N
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Description

4-(bromoacetyl)-N,N-diethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromoacetyl group attached to a benzene ring, which is further substituted with a diethylamino group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide typically involves the bromination of an acetyl group followed by sulfonamide formation. One common method involves the reaction of bromoacetyl bromide with N,N-diethylbenzenesulfonamide under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrogen bromide formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using bromoacetyl bromide. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(bromoacetyl)-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of sulfonamides, including 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide, exhibit promising anticancer properties. The compound has been studied for its potential to induce apoptosis in cancer cells. For instance, it has been linked to the activation of the caspase cascade, which plays a crucial role in programmed cell death. This mechanism is particularly relevant in treating drug-resistant cancers such as breast and prostate cancer .

Case Study: Induction of Apoptosis

  • Compound: this compound
  • Target: c-Myc oncogene
  • Findings: The compound demonstrated effectiveness in inhibiting tumor growth by inducing apoptosis in hematopoietic malignancies .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. Studies have shown that compounds similar to this compound can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria.

Data Table: Antimicrobial Activity

CompoundBacterial StrainInhibition Zone (mm)
4-(Bromoacetyl)-N,N-diethyl...E. coli15
B. subtilis18
B. licheniformis20

Synthetic Intermediate

The compound serves as an essential intermediate in the synthesis of various bioactive molecules. Its bromoacetyl group allows for further functionalization, making it a versatile building block in organic synthesis.

Case Study: Synthesis of Novel Sulfonamides

  • Methodology: The bromoacetyl group facilitates nucleophilic substitution reactions, leading to the formation of new sulfonamide derivatives.
  • Outcome: New derivatives were screened for biological activity, demonstrating enhanced potency against specific targets compared to their parent compounds .

Electrochemical Applications

Recent studies have explored the electrochemical properties of this compound, focusing on its dealkylation and methoxylation reactions. These reactions are significant for developing greener synthetic methodologies.

Data Table: Electrochemical Reactions

Reaction TypeConditionsYield (%)
Mono-dealkylationRVC electrodes, MeOH85
DidealkylationBatch electrolysis75

Comparison with Similar Compounds

Similar Compounds

    Bromoacetyl bromide: A simpler compound used in similar nucleophilic substitution reactions.

    Chloroacetyl chloride: Another acylating agent with similar reactivity but different halogen substitution.

    N,N-diethylbenzenesulfonamide: The parent compound without the bromoacetyl group

Uniqueness

4-(bromoacetyl)-N,N-diethylbenzenesulfonamide is unique due to the presence of both the bromoacetyl and sulfonamide groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and industrial purposes .

Biological Activity

4-(Bromoacetyl)-N,N-diethylbenzenesulfonamide is a sulfonamide compound notable for its potential biological activities, particularly as an enzyme inhibitor and in medicinal chemistry applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromoacetyl group attached to a benzene ring, which is further substituted with a diethylamino group and a sulfonamide group. The molecular formula is C12H16BrN1O2SC_{12}H_{16}BrN_{1}O_{2}S with a molecular weight of approximately 313.23 g/mol.

PropertyValue
Molecular Weight313.23 g/mol
XLogP3-AA1.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4

The biological activity of this compound primarily stems from its ability to form covalent bonds with specific biological targets. The bromoacetyl moiety is particularly reactive, allowing it to interact with nucleophilic sites on enzymes, leading to their inhibition. This compound has shown activity against lipoxygenase, an enzyme involved in inflammatory processes, suggesting potential anti-inflammatory properties.

Target Enzymes

  • Lipoxygenase : Inhibition may reduce inflammatory responses.
  • Prostaglandin G/H Synthase : Interactions may affect pathways related to pain and inflammation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. This suggests that this compound may have potential as an antimicrobial agent by targeting bacterial enzymes or metabolic pathways.

Anticancer Activity

Preliminary studies have suggested that the compound may possess anticancer properties due to its ability to modify proteins involved in cell proliferation and survival. The mechanism likely involves the inhibition of specific enzymes that are crucial for cancer cell metabolism.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

  • Enzyme Inhibition Studies :
    • A study demonstrated that the compound significantly inhibited lipoxygenase activity in vitro, providing a basis for its potential use in treating inflammatory diseases.
  • Antimicrobial Testing :
    • In vitro assays showed that the compound exhibited bactericidal activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
  • Cancer Cell Line Studies :
    • Research involving human cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis, suggesting its potential as an anticancer therapeutic.

Properties

IUPAC Name

4-(2-bromoacetyl)-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3S/c1-3-14(4-2)18(16,17)11-7-5-10(6-8-11)12(15)9-13/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSACATWDWOSQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355891
Record name 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58722-36-4
Record name 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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